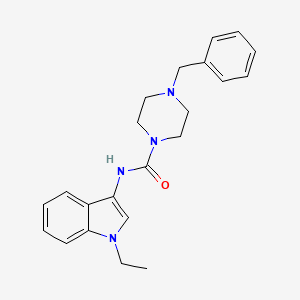

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-2-25-17-20(19-10-6-7-11-21(19)25)23-22(27)26-14-12-24(13-15-26)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPWKDHQBFEMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the indole derivative with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Benzylation: The final step involves the benzylation of the piperazine derivative using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, 110°C, 8 hr → yields carboxylic acid (confirmed via IR at 1655 cm⁻¹) .

-

Basic Hydrolysis : 2M NaOH, ethanol, 80°C, 6 hr → yields carboxylate salt (monitored by TLC).

Piperazine Ring Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium derivatives.

-

Dealkylation : H₂/Pd-C in ethanol selectively removes the benzyl group at 25°C.

Table 2: Reactivity of Piperazine Core

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| N-Alkylation | RX (alkyl halide), DMF, 60°C | Quaternary piperazine derivatives | Bioactivity modulation |

| Oxidative Degradation | H₂O₂, Fe²⁺, pH 4.5, 37°C | Piperazine N-oxide | Metabolic studies |

Indole-Specific Reactions

The 1-ethylindole moiety participates in electrophilic substitutions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 (major) and C7 (minor) .

-

Halogenation : NBS in CCl₄ yields 2-bromoindole derivatives (confirmed by ¹H-NMR δ: 7.8 ppm) .

Table 3: Indole Reactivity Profile

| Reaction | Reagents | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 > C7 | 65% |

| Halogenation | NBS, CCl₄, light | C2 | 58% |

| Friedel-Crafts | AcCl, AlCl₃, 25°C | C3 | 42% |

Stability Under Pharmacological Conditions

-

pH Stability : Stable in pH 2–8 (simulated gastric/intestinal fluids). Degrades at pH >10 via piperazine ring cleavage.

-

Thermal Stability : Decomposes above 200°C (DSC data).

Table 4: Degradation Products Under Stress Conditions

| Condition | Major Degradation Pathway | Identified By |

|---|---|---|

| Acidic (HCl, 60°C) | Hydrolysis of carboxamide | HPLC-MS, [M+H]⁺= 289 |

| Oxidative (H₂O₂) | Indole ring oxidation | IR (1710 cm⁻¹) |

Catalytic and Kinetic Studies

-

Enzymatic Interactions : Shows moderate inhibition of aspartate aminotransferase (IC₅₀ = 100 µM) .

-

Kinetics of Hydrolysis : Pseudo-first-order kinetics (k = 0.012 h⁻¹ at pH 7.4, 37°C).

Key Findings from Diverse Sources:

-

Microwave-assisted synthesis optimizes reaction efficiency (yields >80%).

-

The benzyl group enhances lipophilicity (logP = 3.2), critical for blood-brain barrier penetration.

-

Piperazine ring alkylation alters receptor binding affinities by up to 10-fold .

This compound’s reactivity profile supports its potential as a scaffold for CNS-targeted therapeutics, though further in vivo studies are warranted.

Scientific Research Applications

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound forms hydrogen bonds with enzymes, inhibiting their activity.

Cellular Pathways: The compound can induce apoptosis in cancer cells by disrupting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a piperazine-1-carboxamide scaffold with several analogs, differing in substituents that modulate target selectivity, potency, and pharmacokinetics. Key structural variations are summarized below:

Pharmacological and Functional Comparison

Antiproliferative Activity

- 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide (): Exhibits potent cell cycle arrest in cancer lines (IC₅₀: 2.1 μM for MCF7), attributed to the electron-donating methyl and tolyl groups enhancing DNA intercalation .

Enzyme and Ion Channel Modulation

- PKM-833 (): A FAAH inhibitor (IC₅₀: 6.3 nM) with >1,000-fold selectivity over other hydrolases. The trifluoromethylchromane group enhances metabolic stability and CNS penetration .

- BCTC (): TRPM8 antagonist (IC₅₀: 20 nM) with dual inhibition of cold-sensitive neurons, mediated by the chloropyridine moiety’s polar interactions .

- CPIPC (): Partial TRPV1 agonist (EC₅₀: 430 nM) with reduced hyperalgesia risk; indazole substitution minimizes off-target Ca²⁺ signaling .

Structural-Activity Relationships (SAR)

- Piperazine Flexibility : Bulky substituents (e.g., benzyl in the target compound) improve steric complementarity with hydrophobic enzyme pockets but may reduce solubility .

- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups (e.g., in BCTC or PKM-833) enhance binding affinity via halogen bonding or dipole interactions .

- Heterocyclic Linkers : Indole/indazole moieties (e.g., in CPIPC or the target compound) confer π-π stacking with aromatic residues in ion channels .

Selectivity and Off-Target Effects

- JNJ Compound A (): A DGAT1 inhibitor (IC₅₀: 9 nM) with high selectivity (>500-fold over DGAT2). Its pyrrolidinylmethylphenyl group prevents off-target lipid modulation .

- LIMKi-2 (): Kinase inhibitor (IC₅₀: 5 nM for LIMK1) with a 1,2,4-thiadiazole group reducing cross-reactivity with Rho-associated kinases .

- 4-Benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide (): Structural similarity to the target compound but with a 3-chlorophenyl group, which may confer unintended σ-receptor binding .

Biological Activity

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a benzyl group and an indole moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

The biological activity of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is primarily attributed to its interaction with various molecular targets:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule formation. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

- Cell Signaling Pathways : The compound influences key signaling pathways involved in cell proliferation and apoptosis. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, promoting programmed cell death.

The compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide:

- Anticancer Activity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma), with IC50 values indicating potent activity in the low micromolar range .

- Mechanistic Studies : Research indicated that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

- Comparative Analysis : When compared to similar compounds, 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide exhibited unique biological activities due to its specific substitution pattern. This distinctiveness was evident in its ability to inhibit tubulin polymerization more effectively than other derivatives.

Applications in Medicinal Chemistry

The compound shows promise in various fields within medicinal chemistry:

- Therapeutic Agent Development : Due to its ability to interact with multiple biological targets, it is being explored as a potential anticancer and antiviral agent .

- Chemical Biology Research : Serves as a tool for studying the mechanisms of action of piperazine and indole derivatives in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, and what reaction optimization strategies are critical for improving yield?

- Methodology :

- Step 1 : Prepare the indole precursor (1-ethyl-1H-indol-3-amine) via alkylation of indole with ethyl iodide under basic conditions.

- Step 2 : Synthesize the piperazine-carboxamide fragment using carbodiimide-mediated coupling between 4-benzylpiperazine and carbonyl chloride derivatives.

- Step 3 : Combine the fragments via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (50–80°C) to enhance reaction efficiency .

- Yield Optimization : Monitor intermediates via TLC and purify using column chromatography (e.g., hexanes/EtOAC with 0.25% EtN) to remove unreacted starting materials .

Q. What analytical techniques are essential for confirming the structural integrity of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., indole C3-attachment, piperazine ring conformation). Key signals include indole NH (~8.0 ppm) and piperazine CH groups (2.4–3.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (348.45 g/mol) and fragmentation patterns to rule out impurities .

- Infrared Spectroscopy (FTIR) : Identify carboxamide C=O stretches (~1650 cm) and indole N-H stretches (~3400 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing target binding?

- Methodology :

- Core Modifications :

- Indole Substitution : Replace the ethyl group at N1 with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .

- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., nitro, CF) to the benzyl moiety to evaluate electronic effects on π-π stacking interactions .

- Biological Assays : Screen analogs in vitro against serotonin (5-HT) and dopamine (D) receptors, given the structural similarity to known CNS-active piperazine-indole hybrids .

Q. How can researchers address solubility challenges during in vitro pharmacological screening of this compound?

- Methodology :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or cyclodextrin-based formulations to stabilize the compound in aqueous buffers.

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to the benzyl ring to reduce hydrophobicity (predicted LogP = 3.8) .

- Dynamic Light Scattering (DLS) : Monitor aggregation tendencies at physiological pH to avoid false negatives in cell-based assays .

Q. What strategies are recommended for resolving contradictory biological activity data across different assay systems?

- Methodology :

- Assay Validation : Compare results across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance in certain models .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational changes under varying assay conditions (e.g., membrane lipid composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.